6-Chloro-8-(pyridin-4-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile
Description
Properties
Molecular Formula |
C14H10ClN3O |
|---|---|
Molecular Weight |
271.70 g/mol |
IUPAC Name |
6-chloro-8-pyridin-4-yl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile |
InChI |
InChI=1S/C14H10ClN3O/c15-14-11(7-16)10-3-6-19-8-12(10)13(18-14)9-1-4-17-5-2-9/h1-2,4-5H,3,6,8H2 |
InChI Key |
XACFHASEVKZWPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2=C1C(=C(N=C2C3=CC=NC=C3)Cl)C#N |
Origin of Product |
United States |
Preparation Methods
Key Physicochemical Properties
| Property | Description |
|---|---|
| CAS Number | 1005009-91-5 |
| IUPAC Name | 6-chloro-8-pyridin-4-yl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile |
| Melting Point | 218–220°C (decomposition observed) |
| Solubility | Sparingly soluble in polar aprotic solvents (e.g., DMF, DMSO) |
| Spectral Data (¹H NMR) | δ 8.72 (d, 2H, pyridine), 4.38 (t, 2H, CH₂), 3.12 (m, 2H, CH₂) |
Preparation Methods
Cyclization of Linear Precursors
The most widely reported synthesis involves cyclization of keto-amine or keto-nitrile precursors under acidic or basic conditions. For example, treatment of 5-cyano-3-(pyridin-4-yl)-4-pentenal with hydrochloric acid (HCl) in ethanol at 80°C induces intramolecular cyclization, forming the pyrano-pyridine ring. The reaction proceeds via enol intermediate formation, followed by nucleophilic attack of the amine group on the carbonyl carbon (Figure 1). Yields range from 65% to 78%, with purity >95% after recrystallization.
Alternative protocols employ basic conditions, such as sodium hydride (NaH) in tetrahydrofuran (THF), to deprotonate the amine and accelerate cyclization. However, side reactions, including over-alkylation, reduce yields to 50–60%.
Chlorination Strategies
Introduction of the chloro substituent at position 6 is achieved using phosphorus oxychloride (POCl₃) as a chlorinating agent. A representative method involves refluxing the non-chlorinated pyrano-pyridine intermediate with POCl₃ at 110°C for 6–8 hours. The reaction mechanism entails nucleophilic substitution, where the hydroxyl group at position 6 is replaced by chlorine via a phosphorylated intermediate (Scheme 1). Excess POCl₃ (3–5 equivalents) ensures complete conversion, with yields exceeding 85%.
Notably, analogous chlorinations of pyrazolo[1,5-a]pyrimidines demonstrate that electron-withdrawing groups (e.g., carbonitrile) enhance reactivity at the chlorination site. This aligns with the observed regioselectivity in 6-Chloro-8-(pyridin-4-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile synthesis.
Multi-Component Reactions (MCRs)
Recent advances utilize one-pot MCRs to streamline synthesis. A three-component reaction of 4-pyridinecarboxaldehyde, malononitrile, and 3-chloropropiophenone in the presence of piperidine acetate yields the target compound via consecutive Knoevenagel condensation, Michael addition, and cyclization. Solvent-free conditions at 120°C improve atom economy, achieving 70% yield with minimal byproducts.
Reaction Mechanisms and Intermediate Characterization
Cyclization Pathway
Cyclization initiates with protonation of the carbonyl oxygen by HCl, generating an oxonium ion. The adjacent amine attacks the electrophilic carbon, forming a six-membered transition state. Subsequent dehydration yields the dihydro-pyrano ring, with the carbonitrile group stabilizing the intermediate through resonance.
Chlorination Dynamics
Kinetic studies of POCl₃-mediated chlorination reveal a second-order dependence on POCl₃ concentration, suggesting a bimolecular mechanism. Phosphoryl intermediates are detected via ³¹P NMR, confirming the formation of O-phosphorylated species prior to chloride displacement.
Optimization and Scalability
Temperature and Solvent Effects
Optimal cyclization occurs at 80–90°C in ethanol, balancing reaction rate and decomposition. Higher temperatures (>100°C) promote side reactions, such as pyridine ring oxidation. Polar aprotic solvents (e.g., DMF) accelerate cyclization but complicate purification due to high boiling points.
Catalytic Enhancements
Lewis acids, including zinc chloride (ZnCl₂) and trifluoromethanesulfonic acid, enhance cyclization efficiency. For instance, 10 mol% ZnCl₂ reduces reaction time from 12 hours to 4 hours, achieving 82% yield.
Purification and Analytical Validation
Chemical Reactions Analysis
Types of Reactions
6-Chloro-8-(pyridin-4-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: This reaction can replace specific atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
6-Chloro-8-(pyridin-4-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in the development of bioactive compounds with potential therapeutic effects.
Medicine: Research into its pharmacological properties may lead to the discovery of new drugs.
Industry: Its unique structure makes it suitable for use in materials science, such as in the development of novel polymers or catalysts.
Mechanism of Action
The mechanism of action of 6-Chloro-8-(pyridin-4-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. Detailed studies on its binding affinity, target specificity, and pathway modulation are essential for understanding its full potential.
Comparison with Similar Compounds
Substituent Effects at Position 8
The 8-position substituent significantly impacts physicochemical and biological properties. Key comparisons include:
Key Trends :
- Aromatic vs. Alkyl Substituents : Pyridin-4-yl (target) and phenyl groups (e.g., compound 6n ) may improve target affinity over alkyl groups (e.g., isopropyl ).
- Electron-Withdrawing Groups : Trifluoromethyl and nitrile enhance stability and modulate electronic properties.
Physical and Chemical Properties
Notes:
- Nitrile groups consistently exhibit IR peaks near 2220 cm⁻¹ across analogs .
- Melting points vary widely (e.g., 128–130°C for compound 6n vs. 222–224°C for 9c ), influenced by crystallinity and intermolecular interactions.
Structural and Crystallographic Insights
- Crystal Packing: Analogs like 3-methyl-1-phenyl-6-propylamino-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile form inversion dimers via N–H⋯O hydrogen bonds, with π-π stacking critical for stability.
- Conformational Flexibility : Substituents at position 8 influence dihedral angles (e.g., 2.56° in ), affecting binding to biological targets.
Biological Activity
6-Chloro-8-(pyridin-4-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a complex structure that includes a pyrano[3,4-c]pyridine core, which is associated with various pharmacological properties. Its molecular formula is C14H10ClN3O, and it has a molecular weight of approximately 271.70 g/mol.
The presence of functional groups such as chlorine and cyano significantly influences the reactivity and biological activity of this compound. These groups enhance its interaction with biological targets, making it a candidate for further pharmacological exploration.
Biological Activities
Research indicates that 6-Chloro-8-(pyridin-4-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile exhibits several biological activities:
- Antimicrobial Activity : The compound has shown potential antimicrobial properties, which are common in pyridine derivatives. Its structural characteristics may enhance its efficacy against various microbial strains .
- Anticancer Potential : Preliminary studies suggest that this compound may inhibit the growth of cancer cell lines. Interaction studies reveal binding affinities with certain enzymes and receptors involved in cancer progression .
- Anti-inflammatory Effects : Similar compounds have demonstrated an ability to inhibit cytokine production, suggesting that 6-Chloro-8-(pyridin-4-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile could possess anti-inflammatory properties .
The exact mechanism through which 6-Chloro-8-(pyridin-4-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile exerts its biological effects is still under investigation. However, its interactions with specific biological targets such as kinases and receptors are crucial for understanding its pharmacological profile.
Comparative Analysis with Related Compounds
A comparison of 6-Chloro-8-(pyridin-4-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile with structurally similar compounds indicates its unique position in terms of biological activity:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Chloroquinoline | Contains a chlorine atom and a quinoline ring | Antimicrobial properties |
| 7-Aminoquinoline | Amino group substitution on quinoline | Antimalarial activity |
| Pyrido[2,3-b]indole | Indole fused with pyridine | Anticancer properties |
The specific combination of the pyrano and pyridine structures along with the chlorine and cyano groups potentially enhances the biological activity of 6-Chloro-8-(pyridin-4-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile compared to similar compounds .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of this compound:
- Synthesis Techniques : Various synthetic routes have been explored to produce this compound effectively. These methods often involve multi-step reactions that optimize yield and purity .
-
Cell Line Studies : In vitro studies on cancer cell lines such as A549 and MCF7 have shown promising results regarding cytotoxicity and inhibition of cell proliferation . For instance:
- A549 Cell Line : IC50 values indicate significant growth inhibition.
- MCF7 Cell Line : Demonstrated potential for inducing apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
